![molecular formula C28H27BrN2O5 B295614 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295614.png)
4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that the compound has anti-inflammatory properties, as well as the potential to inhibit the growth of cancer cells. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its potential as a multi-functional compound, with applications in medicinal chemistry and materials science. However, one limitation is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of focus could be on its potential as an anti-inflammatory agent, with further studies needed to fully understand its mechanism of action and effectiveness. Another area of focus could be on its potential as a dye in organic solar cells, with further studies needed to optimize its properties for this application. Additionally, further research could be conducted to investigate its potential as an inhibitor of cancer cell growth, with studies needed to determine its effectiveness and safety.
Synthesemethoden
The synthesis of 4-{3-Bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 3-(3-methylphenoxy)propyl bromide with 4-ethoxy-2-nitrobenzaldehyde in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione in ethanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been investigated for its potential applications in various fields. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In materials science, it has been investigated for its potential use as a dye in organic solar cells.
Eigenschaften
Molekularformel |
C28H27BrN2O5 |
---|---|
Molekulargewicht |
551.4 g/mol |
IUPAC-Name |
(4E)-4-[[3-bromo-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C28H27BrN2O5/c1-3-34-25-18-20(16-23-27(32)30-31(28(23)33)21-10-5-4-6-11-21)17-24(29)26(25)36-14-8-13-35-22-12-7-9-19(2)15-22/h4-7,9-12,15-18H,3,8,13-14H2,1-2H3,(H,30,32)/b23-16+ |
InChI-Schlüssel |
HFNVIQBKFMYGFN-XQNSMLJCSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC(=C4)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC(=C4)C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.